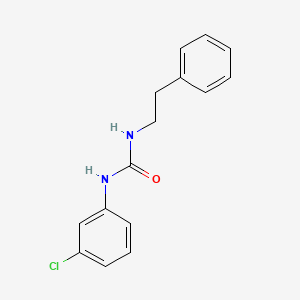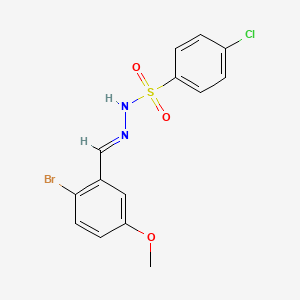![molecular formula C19H18ClN3O3S B5733987 3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5733987.png)
3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole, commonly known as CPI or CP-122,288, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of indole derivatives and has been shown to exhibit a range of biological activities, including antipsychotic, anti-inflammatory, and antitumor effects.
Wirkmechanismus
The exact mechanism of action of CPI is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. Additionally, CPI has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which may contribute to its anti-inflammatory effects. CPI has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor effects.
Biochemical and Physiological Effects:
CPI has been shown to exhibit a range of biochemical and physiological effects. In animal models of schizophrenia, CPI has been shown to reduce the activity of dopaminergic neurons in the mesolimbic pathway, which is believed to contribute to the positive symptoms of schizophrenia. Additionally, CPI has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, which are involved in the pathogenesis of inflammatory diseases. Furthermore, CPI has been found to induce apoptosis in cancer cells, which may contribute to its antitumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPI is its high potency and selectivity for its target receptors, which allows for precise control over its effects. Additionally, CPI has been shown to have good pharmacokinetic properties, such as high oral bioavailability and good tissue penetration. However, one limitation of CPI is its potential for off-target effects, which may limit its therapeutic potential. Furthermore, the complex synthesis of CPI may make it difficult to produce in large quantities for clinical use.
Zukünftige Richtungen
There are several potential future directions for research on CPI. One area of interest is the development of more potent and selective analogs of CPI, which may have improved therapeutic potential. Additionally, further studies are needed to fully elucidate the mechanism of action of CPI, which may lead to the development of new treatments for schizophrenia, inflammatory diseases, and cancer. Furthermore, the potential for off-target effects of CPI should be further investigated, in order to fully assess its safety and efficacy for clinical use.
Synthesemethoden
The synthesis of CPI involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine in the presence of a base, followed by the addition of 1H-indole-3-carboxylic acid and a carbodiimide coupling reagent. The resulting product is purified by column chromatography to yield CPI in high purity.
Wissenschaftliche Forschungsanwendungen
CPI has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic effects in animal models of schizophrenia, and has been proposed as a potential treatment for this disorder. Additionally, CPI has been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, CPI has been found to have antitumor effects, and has been investigated as a potential chemotherapeutic agent.
Eigenschaften
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(1H-indol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c20-14-5-7-15(8-6-14)27(25,26)23-11-9-22(10-12-23)19(24)17-13-21-18-4-2-1-3-16(17)18/h1-8,13,21H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIACDTIZWAKHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B5733914.png)


![ethyl 1-[(1-naphthylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5733930.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5733943.png)
![2-[(2-chlorobenzyl)thio]-5-(2-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B5733950.png)


![2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5733979.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5733991.png)

